2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
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Overview
Description
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline derivative structure, which is often associated with biological activity and pharmaceutical relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Propanoyl Group: This step involves the acylation of the tetrahydroquinoline core using propanoyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced tetrahydroquinoline derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, leading to various biological effects. The sulfonamide group can enhance the compound’s solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
Uniqueness
2-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and propanoyl groups enhances its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-4-16(19)18-9-5-6-13-7-8-14(10-15(13)18)17-22(20,21)11-12(2)3/h7-8,10,12,17H,4-6,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVDHEFVJUDWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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